2-Methyl-4-(trifluoromethyl)piperidine hydrochloride
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Overview
Description
2-Methyl-4-(trifluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C6H10F3N · HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a trifluoromethyl group (-CF3) at the 4-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)piperidine hydrochloride typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the reaction of 2-methylpiperidine with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce compounds with different functional groups replacing the trifluoromethyl group .
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. This property makes it useful in drug design, as it can improve the bioavailability of pharmaceuticals. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)piperidine hydrochloride
- 3-(Trifluoromethyl)piperidine
- 4,4-Difluoropiperidine hydrochloride
- 4-Hydroxypiperidine
Uniqueness
2-Methyl-4-(trifluoromethyl)piperidine hydrochloride is unique due to the presence of both a methyl group and a trifluoromethyl group on the piperidine ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H13ClF3N |
---|---|
Molecular Weight |
203.63 g/mol |
IUPAC Name |
2-methyl-4-(trifluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h5-6,11H,2-4H2,1H3;1H |
InChI Key |
QOZJPAWGCPJPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)C(F)(F)F.Cl |
Origin of Product |
United States |
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